molecular formula C13H11NO2 B098779 4-(Phenylamino)benzoic acid CAS No. 17040-20-9

4-(Phenylamino)benzoic acid

Cat. No. B098779
CAS RN: 17040-20-9
M. Wt: 213.23 g/mol
InChI Key: DPAMLADQPZFXMD-UHFFFAOYSA-N
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Description

4-(Phenylamino)benzoic acid is a compound that has been the subject of various studies due to its potential applications in different fields, including medicinal chemistry and materials science. The compound is characterized by the presence of a phenylamino group attached to the benzoic acid moiety, which can influence its chemical behavior and interaction with biological systems .

Synthesis Analysis

The synthesis of 4-(Phenylamino)benzoic acid has been reported through a multi-step process starting from p-aminobenzoic acid. The process involves esterification, acetylation, and a subsequent reaction with copper dust and potassium carbonate to introduce the phenylamino group . Other related compounds have been synthesized through various methods, including reactions with substituted benzoyl chlorides or benzoic acids with phosphorus oxychloride .

Molecular Structure Analysis

The molecular structure and geometry of 4-(Phenylamino)benzoic acid and its derivatives have been studied using spectroscopic techniques and theoretical calculations. Techniques such as NMR, UV-VIS, IR spectroscopy, and density functional theory (DFT) have been employed to confirm the structures and understand the molecular vibrations and stability of these compounds . The presence of intramolecular charge transfer and the effect of the N-phenyl/amino conjugation on the molecular properties have been particularly noted .

Chemical Reactions Analysis

4-(Phenylamino)benzoic acid and its derivatives exhibit interesting chemical behavior, such as acid-base dissociation and azo-hydrazone tautomerism, which are influenced by the solvent composition and pH of the medium . The compound's reactivity has also been evaluated in the context of biological systems, where it has shown inhibitory activity towards steroid 5α-reductase isozymes, with one of the derivatives being a potent inhibitor for the human type 2 isozyme .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Phenylamino)benzoic acid derivatives have been characterized through various spectroscopic methods. The compounds' solubility, fluorescence, and emission properties have been studied in different solvents, revealing their potential for applications in organic light-emitting devices . The intramolecular hydrogen bonding and the orientation of phenyl fragments have been elucidated, providing insights into the compounds' structural characteristics .

Scientific Research Applications

  • Summary of the Application : The study focused on investigating the polymorphism in 4-phenylamino-benzoic acids (4-PABAs). The effect of substitution on the polymorphism of these compounds was also examined. A series of 4-PABAs varying in the substitution position and pattern were synthesized for this purpose .
  • Methods of Application or Experimental Procedures : The 4-PABAs were synthesized and their polymorphic behavior was investigated. The crystal structures were determined by single-crystal X-ray diffraction (XRD). The thermal properties of each system were investigated by differential scanning calorimetry and desolvation of the solvates was studied by thermogravimetric analysis. Hirshfeld surface analysis and molecular dynamics simulation were performed to study the mechanism of polymorphism and the intermolecular interactions contributing to the formation and stability of each crystal form .
  • Results or Outcomes : The study led to the discovery of two forms, one solvent-free and the other solvate, for compounds 1, 3, and 8, and one form for the other compounds. All the 4-PABAs in the crystal structures are highly twisted, and all the solvent-free crystals are based on the conventional acid–acid dimer motif, except for 2, which has a rarely observed acid–acid catemer motif .

Safety And Hazards

When handling “4-(Phenylamino)benzoic acid”, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The future directions for “4-(Phenylamino)benzoic acid” could involve further investigation into its polymorphic behavior . Additionally, research into its potential medical applications, similar to those of anthranilic acids, could be beneficial .

properties

IUPAC Name

4-anilinobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-13(16)10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAMLADQPZFXMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303373
Record name 4-(phenylamino)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenylamino)benzoic acid

CAS RN

17040-20-9
Record name 4-(Phenylamino)benzoic acid
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Record name 4-(Phenylamino)benzoic acid
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Record name 17040-20-9
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Record name 4-(phenylamino)benzoic acid
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Synthesis routes and methods I

Procedure details

A mixture of BINAP (1.6 g, 0.00257 mole), palladium acetate (0.23 g, 0.001 mole) and toluene (30 mL) was degassed with argon for 15 minutes. This mixture was then added to a mixture of aniline (5.0 g, 0.0536 mole), 4-bromobenzoic acid (12.9 g, 0.0644 mole) and cesium carbonate (52.47 g, 0.161 mole) in toluene (30 mL) (previously degassed with argon for 15 minutes). The resulting mixture was heated at reflux for 22 hours. The reaction mixture was then concentrated under reduced pressure. The resulting residue was acidified with 10% HCl and the product was extracted with ethyl acetate. The ethyl acetate layer was washed with brine solution, dried over sodium sulfate and concentrated under reduced pressure. The residue was purified by column chromatography using silica gel 60-120 mesh (15% ethyl acetate in hexane) to afford 9.55 g (83%) of 4-phenylamino-benzoic acid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
52.47 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.23 g
Type
catalyst
Reaction Step Two
Name
Quantity
1.6 g
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

BINAP (0.1 g, 0.16 mmol) and Pd(OAc)2 (0.014 g, 0.06 mmol) were mixed in toluene (10 mL) and this first solution was purged with argon for 15 minutes. Phenylamine (0.3 gm, 3.22 mmol), 4-bromo-benzoic acid (0.776 g, 3.89 mmol) and Cs2CO3 (3.14 gm, 9.66 mmol) were mixed in toluene (20 mL) and this second solution was purged with argon for 15 minutes. The first solution was added to the second solution, and the resulting mixture was heated to reflux overnight. Additional BINAP (0.1 g, 0.16 mmol) and Pd(OAc)2 (0.014 g, 0.06 mmol) were then added and the mixture heated to reflux for a further 6 hours. The toluene was removed and the residue was acidified with 10% HCl. The product was extracted with EtOAc and washed with brine. The organic layer was dried over Na2SO4 and concentrated under reduced pressure to afford 950 mg crude product. Purification by column chromatography (using silica gel of mesh size of 60-120 and 30:70 EtOAc:Hexane as the eluent) afforded 300 mg (43% yield) of 4-Phenylamino-benzoic acid.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0.1 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0.014 g
Type
catalyst
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three
Quantity
0.776 g
Type
reactant
Reaction Step Three
Quantity
3.14 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0.1 g
Type
reactant
Reaction Step Four
Quantity
0.014 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods III

Procedure details

Methyl 4-(phenylamino)benzoate (0.080 g; 0.352 mmol) was added to a mixture of NaOH in water (0.6 mL; 2M) and dioxane (0.6 mL) and stirred vigorously at room temperature overnight. The resulting mixture was concentrated in vacuo and extracted with dichloromethane. The aqueous layer was acidified with a solution of hydrogen chloride 6M and the precipitated product was collected by filtration and used without further purifications to yield 0.048 g (64%) of the title compound as a white solid which was used without further purifications.
Quantity
0.08 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.6 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
solvent
Reaction Step One
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
AO Adeniji, BM Twenter, MC Byrns, Y Jin… - Bioorganic & medicinal …, 2011 - Elsevier
Aldo-keto reductase 1C3 (AKR1C3) also known as type 5 17β-hydroxysteroid dehydrogenase has been implicated as one of the key enzymes driving the elevated intratumoral …
Number of citations: 60 www.sciencedirect.com
A Singh, AC Rana - Asian Journal of Research in Chemistry, 2011 - indianjournals.com
Recently a series of 5-(4-(phenylamino)phenyl)-1,3,4-thiadiazol-2-amine derivatives were synthesized and their pharmacologically evaluated for antifungal activity. The purpose of this …
Number of citations: 1 www.indianjournals.com
A Singh, AC Rana - Research Journal of Pharmacy and …, 2011 - indianjournals.com
Recently a series of 1-methylene-4-(5-(4-(phenylamino)phenyl)-1,3,4-thiadiazol-2-yl) thiosemicarbazide derivatives were synthesized and their pharmacologically evaluated for …
Number of citations: 3 www.indianjournals.com
AAOF CR III - npaa.in
Cr (III) and Cu (II) complexes (1–6) of general composition M (HL) X2 and M (HL) 2 (M= Cr (III), Cu (II), X= Cl-1, NO3-1) with ligand 4-(phenylamino) benzoic acid (HL1) were synthesized…
Number of citations: 0 npaa.in
C Gopi, VG Sastry, MD Dhanaraju - Egyptian journal of basic and applied …, 2017 - Elsevier
The purpose of the study is to design, synthesise and assess the antipsychotic activity of a set of the novel (5-(10-(3-N, N-Dimethylamino) propyl)-10H-phenothiazine-3-yl)-1,3,4-…
Number of citations: 9 www.sciencedirect.com
M Chaudhary, M Mittal - Citeseer
Cr (III) and Cu (II) complexes (1–6) of general composition M (L1) X2 and M (L1) 2 (M= Cr (III), Cu (II), X= Cl-1, NO3-1) with ligand 4-((3-chloro-2-methylphenyl) amino) benzoic acid (HL1…
Number of citations: 3 citeseerx.ist.psu.edu
A Singh, A Kumar Singh, R Dixit, K Vanka… - …, 2023 - Wiley Online Library
A series of alkyl‐group‐functionalized, aniline‐ and indoline‐donor‐based, unsymmetrical visible‐light‐active squaraine dyes, AM1‐3, were designed and synthesized. Dye‐sensitized …
DR Bauman, SI Rudnick, LM Szewczuk, Y Jin… - Molecular …, 2005 - ASPET
… acid, taurodeoxycholic acid, 4-carboxy-2′,4′-dinitrodiphenylamine, 4-chloro-N-phenylanthranilic acid, 4-chloro-N-(4′-toly)-anthranilic acid, 3-amino-4-phenylamino-benzoic acid, …
Number of citations: 146 molpharm.aspetjournals.org
C Gopi, VG Sastry, MD Dhanaraju - Future Journal of Pharmaceutical …, 2017 - Elsevier
In the present investigation, a series of novel 4 (5-(10-(3-(N,N-dimethylamino)propyl)-10H-phenothiazine-3-yl)-1,3,4-thiadiazo-2-yl) Azo dye/Schiff base derivatives (5a-e & 6a-j) were …
Number of citations: 14 www.sciencedirect.com
M Baumgarth, N Beier, R Gericke - Journal of medicinal chemistry, 1997 - ACS Publications
The inhibition of the Na + /H + exchanger during cardiac ischemia and reperfusion has been shown to be beneficial for the preservation of the cellular integrity and functional …
Number of citations: 95 pubs.acs.org

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